molecular formula C14H13N5O B8472853 Urea,n-(1-methyl-1h-indol-5-yl)-n'-5-pyrimidinyl-

Urea,n-(1-methyl-1h-indol-5-yl)-n'-5-pyrimidinyl-

Cat. No. B8472853
M. Wt: 267.29 g/mol
InChI Key: MGHCARQZVNMEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05508288

Procedure details

A mixture of acid (D4, 1.22 g, 9.8 mmol), 5-amino-1-methyl indole (D2, 1.43 g, 9.8 mmol), triethylamine (1.4 ml) and diphenylphosphoryl azide (2.1 ml, 10 mmol) in 1,4-dioxan (100 ml) was heated under reflux overnight. The mixture was evaporated and the residue was dissolved in dichloromethane and washed with 5% citric acid, sat. sodium bicarbonate and water. The organic phase was dried and evaporated and the residue was chromatographed on silica (100 g) eluted with 2-15% methanol/dichloromethane. Combination of appropriate fractions followed by recrystallisation from dichloromethane/methanol gave pure (E3, 0.70 g). mp 210°-213° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5](C(O)=O)[CH:4]=[N:3][CH:2]=1.[NH2:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:19]=1)[N:16]([CH3:20])[CH:15]=[CH:14]2.C([N:23]([CH2:26]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:35])C=CC=CC=1>O1CCOCC1>[CH3:20][N:16]1[C:17]2[C:13](=[CH:12][C:11]([NH:10][C:26]([NH:23][C:5]3[CH:4]=[N:3][CH:2]=[N:1][CH:6]=3)=[O:35])=[CH:19][CH:18]=2)[CH:14]=[CH:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=CC(=C1)C(=O)O
Name
Quantity
1.43 g
Type
reactant
Smiles
NC=1C=C2C=CN(C2=CC1)C
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with 5% citric acid, sat. sodium bicarbonate and water
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica (100 g)
WASH
Type
WASH
Details
eluted with 2-15% methanol/dichloromethane
CUSTOM
Type
CUSTOM
Details
Combination of appropriate fractions followed by recrystallisation from dichloromethane/methanol

Outcomes

Product
Name
Type
product
Smiles
CN1C=CC2=CC(=CC=C12)NC(=O)NC=1C=NC=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.